
2-(Dimethylamino)ethanol;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol is a complex polymeric material. This compound is formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with ethenylbenzene (commonly known as styrene) and is further compounded with 2-(dimethylamino)ethanol. This polymer is known for its versatile applications in various industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and ethenylbenzene in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C. The polymerization process results in the formation of a copolymer, which is then compounded with 2-(dimethylamino)ethanol to enhance its properties .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the initiator. The reaction conditions are meticulously controlled to ensure consistent polymer quality. The resulting polymer is then subjected to various purification processes to remove any unreacted monomers and by-products. The final product is often in the form of a viscous liquid or solid, depending on the intended application .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the acrylic acid moieties, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic ring of the ethenylbenzene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the polymer.
Applications De Recherche Scientifique
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mécanisme D'action
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular interactions with various substrates. The 2-(dimethylamino)ethanol component provides additional functionality, allowing the polymer to interact with both hydrophilic and hydrophobic surfaces. This dual functionality makes it an excellent candidate for applications requiring strong adhesion and chemical resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide, compound with 2-(dimethylamino)ethanol .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenoic acid, compound with 2-(dimethylamino)ethanol .
Uniqueness
What sets 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol apart from similar compounds is its unique combination of acrylic acid and styrene, compounded with 2-(dimethylamino)ethanol. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Additionally, the presence of 2-(dimethylamino)ethanol enhances its adhesion properties and chemical resistance, making it more versatile compared to other similar polymers .
Propriétés
Numéro CAS |
70161-47-6 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)3-4-6;1-2-3(4)5/h2-7H,1H2;6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
Clé InChI |
KEZGLKPQQBOTBP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Numéros CAS associés |
70161-47-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


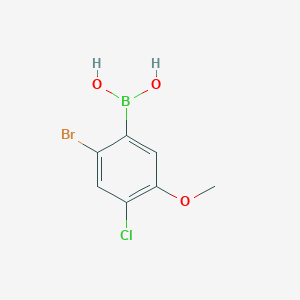
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
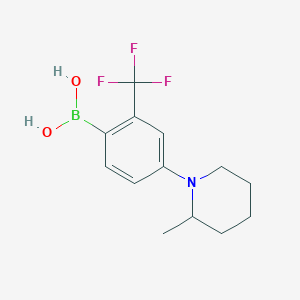
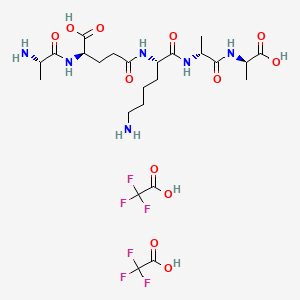

![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)

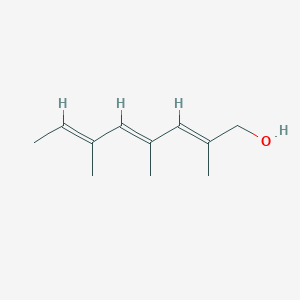

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)
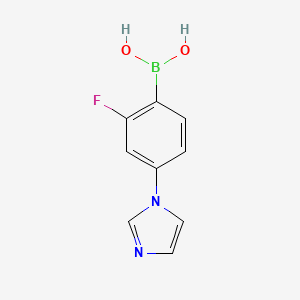
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
